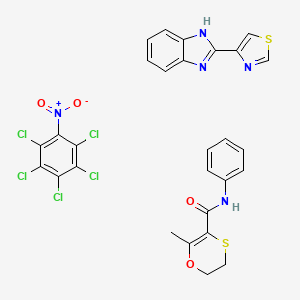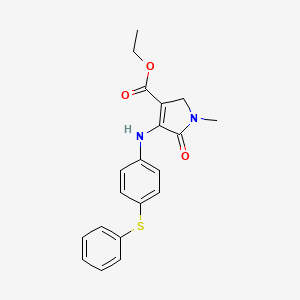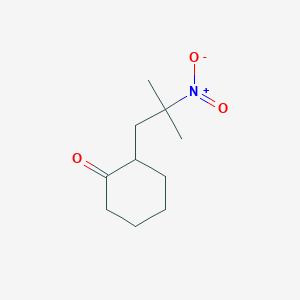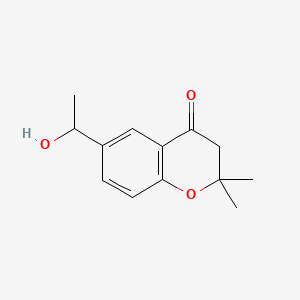![molecular formula C14H29N3O B14433881 N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
N-[(E)-hydrazinylidenemethyl]tridecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-hydrazinylidenemethyl]tridecanamide is a chemical compound that belongs to the class of aliphatic amides It is characterized by the presence of a hydrazinylidenemethyl group attached to a tridecanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]tridecanamide typically involves the reaction of tridecanamide with hydrazine derivatives under specific conditions. One common method is the condensation reaction between tridecanamide and hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-hydrazinylidenemethyl]tridecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The hydrazinylidenemethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-hydrazinylidenemethyl]tridecanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of N-[(E)-hydrazinylidenemethyl]tridecanamide involves its interaction with specific molecular targets and pathways. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Tridecanamide: A simpler amide with a similar backbone but lacking the hydrazinylidenemethyl group.
N,N-Dimethyltridecanamide: A tertiary amide with two methyl groups attached to the nitrogen atom.
N-Methyltridecanamide: A secondary amide with one methyl group attached to the nitrogen atom.
Uniqueness
N-[(E)-hydrazinylidenemethyl]tridecanamide is unique due to the presence of the hydrazinylidenemethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with biological targets, making it a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C14H29N3O |
|---|---|
Peso molecular |
255.40 g/mol |
Nombre IUPAC |
N-[(E)-hydrazinylidenemethyl]tridecanamide |
InChI |
InChI=1S/C14H29N3O/c1-2-3-4-5-6-7-8-9-10-11-12-14(18)16-13-17-15/h13H,2-12,15H2,1H3,(H,16,17,18) |
Clave InChI |
KFEMDBNIPSJOJC-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCC(=O)N/C=N/N |
SMILES canónico |
CCCCCCCCCCCCC(=O)NC=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


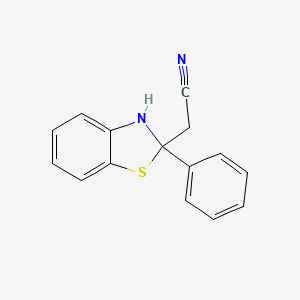
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)

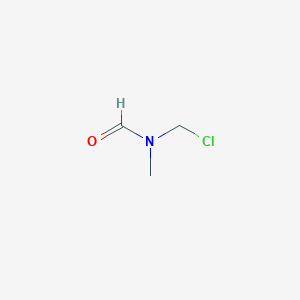

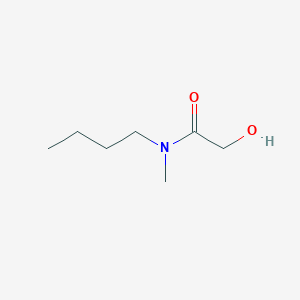
![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)
